![molecular formula C21H27FN4O3 B2471239 N'-{2-[4-(4-fluorofenil)piperazin-1-il]-2-(furan-2-il)etil}-N-(propan-2-il)etanediamida CAS No. 877632-58-1](/img/structure/B2471239.png)
N'-{2-[4-(4-fluorofenil)piperazin-1-il]-2-(furan-2-il)etil}-N-(propan-2-il)etanediamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide is a useful research compound. Its molecular formula is C21H27FN4O3 and its molecular weight is 402.47. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Relación Estructura-Actividad (SAR): Los investigadores han explorado la SAR de análogos de FPMINT. Notablemente, reemplazar la porción de naftaleno con una porción de benceno abolió los efectos inhibitorios tanto en ENT1 como en ENT2. Sin embargo, agregar un grupo metilo a la posición meta o un grupo etil/oximetilo a la posición para de la porción de benceno restauró la actividad inhibitoria en ambos transportadores. Un sustituyente halógeno adyacente al anillo de piperazina fue esencial para la inhibición de ENT1 y ENT2. Entre los análogos probados, el compuesto 3c surgió como el inhibidor más potente, reduciendo la velocidad máxima (Vmax) de la captación de [3H]uridina sin afectar la constante de Michaelis (Km) .
Inhibición irreversible y no competitiva: Similar a FPMINT, el compuesto 3c actúa como un inhibidor irreversible y no competitivo. No afecta la viabilidad celular, la expresión de proteínas o la internalización de ENT1 y ENT2 .
Orientación a la poli(ADP-ribosa) polimerasa (PARP)
Si bien el compuesto se asocia principalmente con la inhibición de ENT, vale la pena señalar que otros derivados que contienen porciones de piperazina sustituidas se han investigado por sus efectos sobre la poli(ADP-ribosa) polimerasa (PARP) en células de cáncer de mama humano . Sin embargo, las aplicaciones relacionadas con PARP de este compuesto específico requieren mayor exploración.
Conclusión
En resumen, “N'-{2-[4-(4-fluorofenil)piperazin-1-il]-2-(furan-2-il)etil}-N-(propan-2-il)etanediamida” muestra promesa como un inhibidor de ENT, particularmente dirigido a ENT2. Su potencial en otros campos, como la inhibición de PARP, merece una investigación adicional. Los investigadores continúan explorando sus aplicaciones terapéuticas, y estudios adicionales pueden revelar usos únicos adicionales para este compuesto .
Propiedades
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O3/c1-15(2)24-21(28)20(27)23-14-18(19-4-3-13-29-19)26-11-9-25(10-12-26)17-7-5-16(22)6-8-17/h3-8,13,15,18H,9-12,14H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEGYBHYWYXDTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2471157.png)


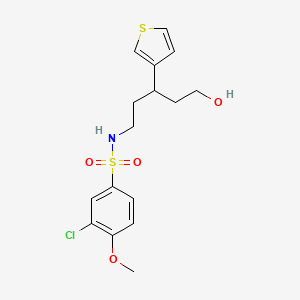
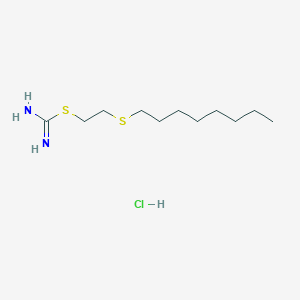
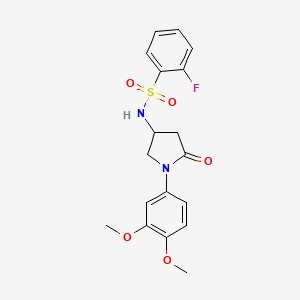
![4-(1-{2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetyl}piperidin-4-yl)-3,3-dimethylazetidin-2-one](/img/structure/B2471165.png)
![N-[2-[(4-Fluorophenyl)methylsulfamoyl]ethyl]prop-2-enamide](/img/structure/B2471166.png)
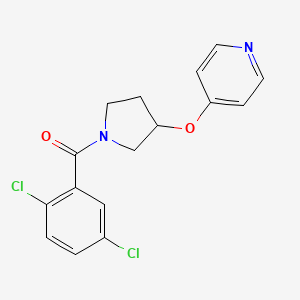
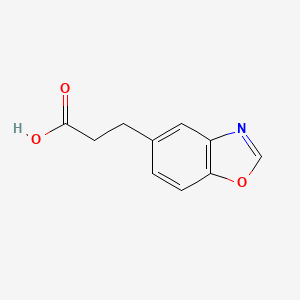
![2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2471174.png)
![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2471175.png)
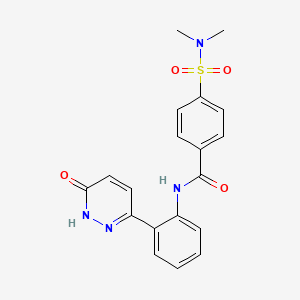
![1-(3,4-difluorophenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2471179.png)
